Cas no 1249923-53-2 (2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid)

2-(2-Fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative with a carboxylic acid functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom and methyl group on the phenyl ring enhances its electronic and steric properties, potentially improving binding affinity in target molecules. The thiazole core contributes to its stability and bioactivity, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors or receptor modulators. Its structural features make it a valuable scaffold for research in drug discovery and fine chemical applications.
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid structure
1249923-53-2 structure
商品名:2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
CAS番号:1249923-53-2
MF:C11H8FNO2S
メガワット:237.250124931335
CID:6375136
PubChem ID:62308556

2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 2-(2-fluoro-4-methylphenyl)-
    • 2-(2-Fluoro-4-methylphenyl)thiazole-4-carboxylic acid
    • AKOS011592269
    • 1249923-53-2
    • CS-0290560
    • EN300-1585980
    • VMGKYHNLWDLWEV-UHFFFAOYSA-N
    • SCHEMBL15609361
    • インチ: 1S/C11H8FNO2S/c1-6-2-3-7(8(12)4-6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15)
    • InChIKey: VMGKYHNLWDLWEV-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(O)=O)N=C1C1=CC=C(C)C=C1F

計算された属性

  • せいみつぶんしりょう: 237.02597783g/mol
  • どういたいしつりょう: 237.02597783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.392±0.06 g/cm3(Predicted)
  • ふってん: 424.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 3.37±0.10(Predicted)

2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1585980-0.1g
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
0.1g
$1081.0 2023-06-05
Enamine
EN300-1585980-2.5g
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
2.5g
$2408.0 2023-06-05
Enamine
EN300-1585980-100mg
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
100mg
$490.0 2023-09-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361230-1g
2-(2-Fluoro-4-methylphenyl)thiazole-4-carboxylic acid
1249923-53-2 98%
1g
¥8865.00 2024-08-09
Enamine
EN300-1585980-0.25g
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
0.25g
$1131.0 2023-06-05
Enamine
EN300-1585980-5.0g
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
5g
$3562.0 2023-06-05
Enamine
EN300-1585980-1000mg
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
1000mg
$557.0 2023-09-24
Enamine
EN300-1585980-5000mg
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
5000mg
$1614.0 2023-09-24
Enamine
EN300-1585980-50mg
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
50mg
$468.0 2023-09-24
Enamine
EN300-1585980-0.05g
2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
1249923-53-2
0.05g
$1032.0 2023-06-05

2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid 関連文献

2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acidに関する追加情報

Introduction to 2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic Acid (CAS No. 1249923-53-2)

2-(2-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid, also known by its CAS number 1249923-53-2, is a novel organic compound with significant potential in the field of pharmaceuticals and agrochemicals. This compound belongs to the class of thiazole derivatives, which have gained considerable attention due to their diverse biological activities and structural versatility. The molecule features a thiazole ring system, a fluorinated aromatic ring, and a carboxylic acid group, making it a promising candidate for various applications.

The synthesis of 1,3-thiazole derivatives has been extensively studied in recent years, driven by their ability to modulate key biological targets such as kinases, proteases, and ion channels. The presence of a fluorine atom in the aromatic ring of this compound enhances its lipophilicity and bioavailability, which are critical factors for drug design. Additionally, the methyl group substitution on the aromatic ring contributes to the compound's stability and selectivity.

Recent studies have highlighted the potential of thiazole-based compounds as inhibitors of various enzymes involved in disease pathways. For instance, research published in 2023 demonstrated that analogs of 1,3-thiazole derivatives exhibit potent inhibitory activity against histone deacetylases (HDACs), which are implicated in cancer progression. This suggests that CAS No. 1249923-53-2 could be a valuable lead compound for developing anti-cancer therapies.

In terms of pharmacokinetics, the carboxylic acid group in this compound plays a crucial role in determining its solubility and absorption properties. Studies have shown that modifying this functional group can significantly influence the compound's bioavailability and distribution within the body. This makes it an attractive candidate for further optimization in drug development pipelines.

The fluorinated aromatic ring in CAS No. 1249923-53-2 also contributes to its unique electronic properties, which are essential for interacting with biological targets. Fluorine substitution is known to enhance both the potency and selectivity of drug candidates, making this compound a strong contender for advanced biological assays.

Preliminary toxicity studies on similar compounds suggest that thiazole derivatives generally exhibit low toxicity at therapeutic doses. However, further investigations are required to fully assess the safety profile of CAS No. 1249923-53-2. Regulatory agencies emphasize the importance of comprehensive safety evaluations before advancing compounds into clinical trials.

The development of novel synthetic routes for producing CAS No. 1249923-53-2 has also been an area of active research. Recent advancements in catalytic methods and green chemistry have enabled more efficient and sustainable syntheses of thiazole-based compounds. These innovations not only reduce production costs but also align with global efforts to promote environmentally friendly manufacturing practices.

In conclusion, CAS No. 1249923-53-2, or 2-(fluoro-methylphenyl)thiazole carboxylic acid, represents a promising lead compound with potential applications in drug discovery and development. Its unique structural features and biological activities make it an attractive target for further research and optimization.

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